5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene

説明

Chemical Identification and Basic Properties

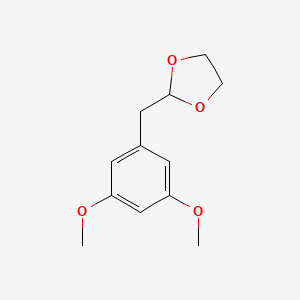

This compound constitutes a complex organic molecule that combines aromatic and heterocyclic structural elements in a single framework. The compound is uniquely identified through its Chemical Abstracts Service registry number 898759-30-3, which serves as its definitive chemical identifier in scientific databases and commercial catalogs. The molecular formula C₁₂H₁₆O₄ indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 224.25 grams per mole. This molecular composition reflects the compound's dual nature, incorporating both the electron-rich aromatic system of the dimethoxybenzene unit and the acetal functionality inherent in the dioxolane ring structure.

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[(3,5-dimethoxyphenyl)methyl]-1,3-dioxolane, which precisely describes its structural connectivity and substitution pattern. The molecule features a 1,3-dimethoxybenzene core where methoxy groups occupy the meta positions relative to each other, creating a symmetrical substitution pattern on the aromatic ring. Connected to the benzene ring through a methylene bridge is a five-membered 1,3-dioxolane ring, which represents a cyclic acetal formed from the formal condensation of a carbonyl compound with ethylene glycol. This structural arrangement creates multiple reactive sites within the molecule, each offering distinct chemical behavior under various reaction conditions.

The compound's molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as COC1=CC(=CC(=C1)CC2OCCO2)OC, which provides a linear textual representation of its three-dimensional architecture. The International Chemical Identifier string InChI=1S/C12H16O4/c1-13-10-5-9(6-11(8-10)14-2)7-12-15-3-4-16-12/h5-6,8,12H,3-4,7H2,1-2H3 offers another standardized method for representing the molecular structure in computational chemistry applications. These various identification systems ensure unambiguous communication about the compound across different scientific disciplines and databases.

The physical properties of this compound reflect its molecular structure and intermolecular interactions. The compound exhibits a calculated boiling point of 337.8±32.0 degrees Celsius at standard atmospheric pressure, indicating relatively strong intermolecular forces due to the presence of multiple oxygen atoms capable of hydrogen bonding and dipole-dipole interactions. The flash point of 134.2±31.9 degrees Celsius suggests moderate thermal stability under standard laboratory conditions, while the density of 1.1±0.1 grams per cubic centimeter indicates a slightly denser liquid compared to water. The extremely low vapor pressure of 0.0±0.7 millimeters of mercury at 25 degrees Celsius demonstrates minimal volatility at room temperature, which is advantageous for handling and storage considerations in synthetic applications.

Historical Context of Discovery and Development

The development of this compound emerged from the broader evolution of protecting group chemistry in organic synthesis, particularly the advancement of acetal and ketal protecting groups for carbonyl functionalities. The conceptual foundation for such compounds can be traced to the fundamental understanding of acetal chemistry, which developed throughout the twentieth century as organic chemists sought reliable methods for temporarily masking reactive functional groups during complex synthetic sequences. The dioxolane ring system, representing a cyclic acetal derived from ethylene glycol, became particularly valuable due to its stability under basic conditions and selective cleavage under acidic conditions.

The systematic exploration of dioxolane-containing compounds gained momentum as synthetic organic chemistry evolved to address increasingly complex molecular targets in pharmaceutical and materials science applications. The introduction of protecting groups revolutionized synthetic strategy by allowing chemists to control reactivity selectively, enabling the construction of molecules that would otherwise be impossible to synthesize due to competing reactions. The combination of dioxolane protecting groups with methoxy-substituted aromatic systems represents a natural evolution of this protecting group methodology, providing chemists with tools to address synthetic challenges involving both aromatic and carbonyl functionalities.

The specific development of compounds like this compound reflects the growing sophistication of modern organic synthesis, where multiple functional groups must be orchestrated in precise sequences to achieve desired transformations. The dimethoxybenzene unit provides electronic activation patterns that can direct subsequent reactions, while the dioxolane moiety serves as a masked aldehyde or ketone that can be revealed at the appropriate stage of synthesis. This dual functionality exemplifies the strategic thinking that characterizes contemporary synthetic design, where each structural element serves multiple purposes within the overall synthetic plan.

The integration of such protecting group strategies into mainstream synthetic methodology occurred gradually as chemists developed better understanding of the stability profiles and deprotection conditions for various acetal systems. The specific combination of methoxy-substituted aromatics with dioxolane protecting groups represents a refinement of earlier, more general approaches to functional group protection. This evolution reflects the ongoing development of synthetic methodology that seeks to maximize efficiency while minimizing the number of synthetic steps required to achieve complex molecular architectures.

Academic Significance in Organic Chemistry Research

This compound occupies a significant position in organic chemistry research as an exemplar of sophisticated protecting group technology that enables complex synthetic transformations. The compound represents a convergence of several important themes in modern synthetic chemistry, including the development of orthogonal protecting group strategies, the exploration of aromatic substitution patterns for directing group effects, and the application of acetal chemistry for carbonyl protection. Its structure embodies the principles of synthetic planning that prioritize functional group compatibility and selective reactivity, making it a valuable tool for addressing challenging synthetic problems in pharmaceutical and materials chemistry.

The academic importance of this compound extends beyond its immediate synthetic utility to encompass broader questions about molecular design and reactivity control in organic chemistry. The dioxolane protecting group represents a particularly elegant solution to the problem of carbonyl protection, offering stability under basic conditions while remaining susceptible to mild acidic cleavage. This selectivity profile makes the compound valuable for synthetic sequences involving strong bases, organometallic reagents, or other conditions that might otherwise interfere with unprotected carbonyl groups. The methoxy substituents on the aromatic ring provide additional strategic value by modulating the electronic properties of the benzene system, potentially influencing both reactivity and selectivity in subsequent transformations.

Research applications of this compound frequently involve its use as an intermediate in multi-step synthetic sequences where temporal control of functional group reactivity is essential. The compound's structure allows for sequential manipulation of different reactive sites, beginning with reactions at the aromatic ring while the carbonyl equivalent remains protected as the dioxolane acetal. This strategic approach to synthesis reflects the sophisticated planning required for modern pharmaceutical development, where complex molecular architectures must be constructed with high efficiency and selectivity. The ability to mask and unmask functional groups at will represents one of the fundamental advances that has enabled the synthesis of increasingly complex natural products and pharmaceutical agents.

The synthesis of dioxolane-containing compounds like this one has been facilitated by advances in Lewis acid catalysis, particularly the development of organometallic catalysts that can efficiently promote the formation of cyclic acetals from carbonyl compounds and diols. Research has demonstrated that catalysts such as [Cp*Ir(NCMe)₃]²⁺ can effectively catalyze the formation of 1,3-dioxolanes from epoxides and ketones, providing stereocontrolled access to these important protecting group intermediates. These methodological advances have expanded the synthetic accessibility of complex dioxolane-containing molecules, contributing to their increased utilization in academic and industrial research settings.

The broader significance of this compound in organic chemistry education and research lies in its demonstration of how structural complexity can be managed through careful application of protecting group principles. The molecule serves as an excellent case study for understanding the interplay between electronic effects, steric considerations, and protecting group stability in synthetic planning. Its structure illustrates how modern organic chemistry approaches the challenge of selective reactivity through the strategic incorporation of functional groups that can be manipulated independently, providing students and researchers with concrete examples of advanced synthetic strategy in action.

特性

IUPAC Name |

2-[(3,5-dimethoxyphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-13-10-5-9(6-11(8-10)14-2)7-12-15-3-4-16-12/h5-6,8,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBMRPISOPBVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC2OCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645873 | |

| Record name | 2-[(3,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-30-3 | |

| Record name | 2-[(3,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 1,3-Dimethoxybenzene Derivatives

Starting Material: 1,3-Dimethoxybenzene (CAS 151-10-0) is commercially available and can be prepared or purified by known methods involving methylation of resorcinol derivatives or direct synthesis.

Halogenation or Lithiation: For further functionalization, 1,3-dimethoxybenzene can be converted to 2-chloro-1,3-dimethoxybenzene via lithiation followed by chlorination. This involves:

Condensation and Cyclization Reactions

The synthetic route often includes condensation reactions between halogenated or acylated aromatic intermediates and compounds bearing the dioxolane ring or its precursors.

The condensation is performed in organic solvents such as methylene chloride or NMP (N-methylpyrrolidone) with bases like triethylamine to facilitate coupling.

Subsequent acid-catalyzed cyclization forms the benzene ring-substituted 1,3-dioxolane structure.

The cyclization step is critical and is optimized by controlling temperature (10-20°C) and reaction time (~10 hours) to maximize yield and purity.

Use of organic solvents like methylene chloride and bases such as triethylamine improves reaction efficiency and selectivity.

Avoiding isolation of intermediates between condensation and cyclization steps reduces process complexity and potential losses.

The presence of alkoxy substituents (methoxy groups) on the aromatic ring influences reactivity and stability of intermediates.

Purification typically involves aqueous workup, filtration, and drying, yielding products with chemical purity exceeding 99.5%.

The preparation of 5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene involves a multi-step synthetic route starting from 1,3-dimethoxybenzene derivatives. Key steps include lithiation/chlorination, acylation, condensation with dioxolane precursors, and acid-catalyzed cyclization. The process benefits from careful control of reaction conditions and solvent/base selection to achieve high yields and purity. The methods are well-documented in patent literature and supported by experimental data, providing a robust framework for synthesis of this compound.

化学反応の分析

Types of Reactions: 5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The dioxolane ring can be reduced under specific conditions to yield diols.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of various substituted benzene derivatives.

科学的研究の応用

Chemical Properties and Structure

5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene features a dioxolane ring that contributes to its reactivity and stability. The methoxy groups on the benzene ring enhance its solubility and potential interactions with biological systems. Understanding these properties is crucial for harnessing the compound's capabilities in various applications.

Synthesis and Organic Chemistry

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions, including:

- Friedel-Crafts Acylation : The dioxolane moiety can participate in acylation reactions, allowing for the introduction of various acyl groups1.

- Nucleophilic Substitution Reactions : The methoxy groups can facilitate nucleophilic attacks, making it a versatile building block for synthesizing derivatives2.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Friedel-Crafts Acylation | Introduction of acyl groups using Lewis acids | Acylated derivatives |

| Nucleophilic Substitution | Formation of substituted products | Methoxy-substituted aromatics |

| Cyclization | Formation of cyclic compounds from linear precursors | Dioxolane-based cyclic structures |

Medicinal Chemistry

Pharmacological Investigations

Research has indicated potential pharmacological properties of this compound:

- Anti-inflammatory Activity : Studies have shown that this compound may inhibit pro-inflammatory pathways, suggesting its use in developing anti-inflammatory agents3.

- Antioxidant Properties : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, indicating potential applications in oxidative stress-related conditions4.

Case Study: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of related compounds demonstrated that derivatives with similar structures exhibited significant inhibition of cytokine production in vitro. This suggests that this compound could be explored further for therapeutic uses against inflammatory diseases5.

Material Science

Development of New Materials

In industrial applications, this compound is being explored for its utility in synthesizing new materials:

- Polymer Chemistry : Its reactive groups allow it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength6.

- Fluorescent Probes : The compound has been utilized in developing ratiometric fluorescent probes for specific detection applications in biological systems7.

作用機序

The mechanism of action of 5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a fluorescent probe by binding to target molecules like cysteine, leading to a measurable fluorescence change . The pathways involved typically include the formation of covalent bonds with the target molecules, resulting in a detectable signal.

類似化合物との比較

Comparison with Structurally Similar Compounds

1,3-Dimethoxybenzene Derivatives

Derivatives of 1,3-dimethoxybenzene serve as foundational analogs. Key comparisons include:

- Reactivity Differences : 1,3-Dimethoxybenzene undergoes photosubstitution preferentially at positions ortho/para to methoxy groups . The addition of a dioxolane-methyl group in the target compound may sterically hinder such reactions or alter electronic effects, though specific data is lacking.

- Deuterated Analogs : Deuterated versions like 1,3-Dimethoxybenzene-d10 exhibit similar chemical behavior but differ in physical properties (e.g., isotopic mass effects), making them useful in spectroscopic studies.

Compounds with 1,3-Dioxolane Substituents

The dioxolane ring is a key feature shared with pharmaceuticals like Doxofylline :

- Functional Role : In Doxofylline, the dioxolane group improves metabolic stability and reduces side effects compared to theophylline . This suggests that the dioxolane moiety in the target compound could similarly enhance stability in aromatic systems.

Other Substituted Benzene Derivatives

Comparisons with heterocyclic-substituted benzenes highlight electronic and steric effects:

- Steric Hindrance : The dioxolane-methyl group may impose steric constraints comparable to hexyl chains in dithiolane derivatives , affecting reaction pathways or molecular interactions.

Research Implications and Gaps

- Synthetic Optimization : Further studies are needed to elucidate the synthetic routes and catalytic conditions for this compound, building on Friedel-Crafts methodologies .

- Reactivity Profiling : Comparative photosubstitution studies with 1,3-dimethoxybenzene could reveal positional selectivity modifications due to the dioxolane group.

生物活性

5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene is an organic compound characterized by a benzene ring with a dioxolane moiety and two methoxy groups. This unique structure imparts specific chemical properties that may contribute to its biological activities. Understanding its biological activity is crucial for potential applications in pharmaceuticals and other fields.

- Molecular Formula : C₁₂H₁₆O₄

- Molecular Weight : 224.26 g/mol

- CAS Number : 898759-30-3

- Boiling Point : 337.8 ºC

- Flash Point : 134.2 ºC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It can act as a fluorescent probe by binding to target molecules such as cysteine, leading to measurable fluorescence changes. Additionally, the presence of methoxy groups allows for potential electrophilic aromatic substitution reactions, which may enhance its reactivity and biological interactions .

Antibacterial and Antifungal Activity

A study on related 1,3-dioxolane derivatives found that compounds with similar structures exhibited significant antibacterial and antifungal activities. For instance, several synthesized dioxolanes showed effective inhibition against Staphylococcus aureus, Staphylococcus epidermidis, and Candida albicans with minimal inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 625–1250 |

| Compound 2 | Candida albicans | <500 |

| Compound 3 | Pseudomonas aeruginosa | <1000 |

Cytotoxicity and Anticancer Activity

Research has also indicated that certain derivatives of dioxolanes exhibit cytotoxic effects against cancer cell lines such as HepG2, HCT116, and MCF-7. The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, revealing IC₅₀ values that suggest potential anticancer properties. Notably, some compounds demonstrated selective toxicity towards cancer cells while being non-cytotoxic to normal cells .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various dioxolane derivatives, it was found that compounds similar to this compound displayed promising antimicrobial properties. The study highlighted the importance of substituent groups in enhancing biological activity.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of synthesized dioxolanes revealed that certain derivatives exhibited potent inhibition of tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings underscore the therapeutic potential of dioxolane derivatives in cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves alkylation of 1,3-dimethoxybenzene with a dioxolane-containing precursor. For example, Friedel-Crafts alkylation using a dioxolane-functionalized alkyl halide under Lewis acid catalysis (e.g., AlCl₃) or nucleophilic substitution with phase-transfer catalysts (e.g., 18-crown-6) to enhance reactivity. Key intermediates include halogenated precursors (e.g., brominated derivatives) or protected intermediates to prevent undesired ring substitutions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- ¹H NMR : Methoxy groups appear as singlets (δ 3.7–3.9 ppm). Dioxolane protons resonate as a multiplet (δ 4.0–5.0 ppm), with the methylene bridge (CH₂) adjacent to the dioxolane at δ 3.5–4.0 ppm.

- ¹³C NMR : Aromatic carbons (δ 110–150 ppm), methoxy carbons (δ 55–60 ppm), and dioxolane carbons (δ 60–110 ppm).

- IR : Strong C-O stretches for methoxy (∼1250 cm⁻¹) and dioxolane (∼1100 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (e.g., m/z 238 for C₁₂H₁₆O₄) and fragmentation patterns confirming the dioxolane moiety .

Q. What safety protocols are recommended for handling this compound based on structural analogs?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles), handle in a fume hood, and avoid dust formation. In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Store in a cool, dry place away from incompatible materials (strong acids/oxidizers). Toxicity data are limited, so treat with caution akin to 1,3-dimethoxybenzene derivatives .

Advanced Research Questions

Q. How does the dioxolane moiety influence the compound’s reactivity in electrophilic aromatic substitution (EAS) compared to 1,3-dimethoxybenzene?

- Methodological Answer : The dioxolane’s electron-donating effects activate the benzene ring but introduce steric hindrance. Computational studies (DFT) predict EAS occurs at the para position to the dioxolane-methyl group. Experimentally, nitration with HNO₃/H₂SO₄ yields regioselective products, confirmed by HPLC and NOE NMR. Contrast with 1,3-dimethoxybenzene, where EAS favors the 4-position due to methoxy directing effects .

Q. What catalytic systems enhance cross-coupling reactions (e.g., Suzuki) involving derivatives of this compound?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (SPhos or XPhos) in THF or DMF solvents. The dioxolane’s oxygen atoms may weakly coordinate Pd, requiring optimized base (K₂CO₃) and temperature (80–100°C). For boronic acid derivatives (e.g., 5-(dioxolane-methyl)-2-boronate), coupling yields exceed 75% under inert conditions .

Q. How does copper doping affect the catalytic hydrogenation of this compound’s aromatic ring?

- Methodological Answer : Copper-doped Ni catalysts (e.g., Ni-Cu/Al₂O₃) enhance hydrogenation rates by facilitating H₂ dissociation. In transfer hydrogenation with 2-propanol, Cu increases selectivity for cyclohexanol derivatives (90% yield) over methoxycyclohexane. Kinetic studies (GC-MS monitoring) show a 3-fold rate increase compared to Cu-free systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。